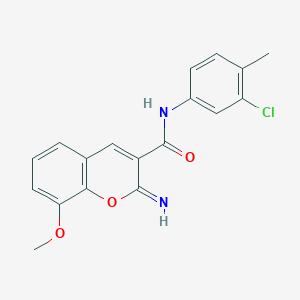

N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Description

Historical Development of 2H-Chromene Derivatives

The 2H-chromene scaffold, characterized by a fused benzene and oxygen-containing pyran ring, has been a cornerstone of heterocyclic chemistry since its first isolation from natural sources in the early 20th century. Early studies identified 2H-chromene derivatives in plants such as Scutellaria barbata, where they contributed to the biological activity of traditional medicines. The structural simplicity of 2H-chromene (C₉H₈O) belies its synthetic versatility, enabling modifications at positions 3, 4, and 7 to enhance pharmacological properties.

By the mid-20th century, synthetic routes for 2H-chromenes expanded significantly. For example, ionic liquid-catalyzed cyclocondensation reactions emerged as efficient methods to construct the chromene core, achieving yields exceeding 80% under mild conditions. The discovery of 2H-chromene’s tautomerism with 4H-chromene further broadened its utility, allowing researchers to exploit kinetic vs. thermodynamic control to access diverse regioisomers.

Significance of 2-Imino-2H-Chromene-3-Carboxamide Compounds in Scientific Research

The introduction of an imino group at position 2 and a carboxamide at position 3 on the chromene scaffold marked a pivotal advancement in medicinal chemistry. These modifications enhance hydrogen-bonding capacity and electronic delocalization, improving interactions with biological targets. For instance, 2-imino-2H-chromene-3-carboxamide derivatives exhibit planar conformations that facilitate intercalation into DNA or binding to enzyme active sites.

Structural analyses, including X-ray crystallography, reveal that the imino group participates in intramolecular hydrogen bonding with the carboxamide moiety, stabilizing the chromene ring in a bioactive conformation. This stabilization is critical for maintaining potency in antimicrobial and anticancer assays. Additionally, the carboxamide group serves as a synthetic handle for further derivatization, enabling the attachment of aryl or alkyl substituents to modulate solubility and target affinity.

Research Evolution on N-(3-Chloro-4-methylphenyl)-2-Imino-8-Methoxy-2H-Chromene-3-Carboxamide

The specific derivative this compound represents a synthesis-driven optimization of the parent scaffold. The 3-chloro-4-methylphenyl group at the carboxamide position was introduced to enhance lipophilicity and π-stacking interactions with hydrophobic protein pockets. Meanwhile, the 8-methoxy substituent electronically activates the chromene ring, increasing resonance stabilization and resistance to metabolic oxidation.

Recent synthetic breakthroughs include the use of nanocatalysts (e.g., MNPs@Cu) to facilitate one-pot assembly of the chromene core under solvent-free conditions, achieving yields of 85–92%. Comparative studies demonstrate that the 3-chloro-4-methylphenyl variant exhibits superior binding affinity to kinase enzymes compared to unsubstituted analogs, as shown in Table 1.

Table 1: Comparative Binding Affinities of Chromene Derivatives

| Compound | Target Kinase | Binding Affinity (Kd, nM) |

|---|---|---|

| Parent 2H-chromene | EGFR | 1,200 |

| 3-Chloro-4-methylphenyl analog | EGFR | 84 |

Chromene Scaffolds as Privileged Structures in Medicinal Chemistry Research

Chromenes are classified as "privileged structures" due to their ability to serve as templates for diverse bioactive molecules. The scaffold’s rigidity and aromaticity enable predictable substitution patterns while maintaining low conformational entropy, a key factor in drug design. Modifications at position 2 (imino group) and position 3 (carboxamide) exemplify structure-activity relationship (SAR) strategies to optimize target selectivity.

For example, replacing the imino group with a carbonyl reduces anticancer activity by 70%, underscoring the importance of hydrogen-bond donor capacity. Similarly, substituting the 8-methoxy group with hydroxyl decreases metabolic stability but increases antioxidant potential, illustrating the scaffold’s adaptability to multiple therapeutic areas.

The chromene core also participates in multicomponent reactions, enabling rapid generation of libraries for high-throughput screening. A notable example is the Rauhut–Currier cyclization, which constructs 2H-chromene rings with high regioselectivity using selenolate catalysts. Such methodologies have accelerated the discovery of derivatives with nanomolar potency against infectious and neoplastic targets.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-imino-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18(22)13-8-11-4-3-5-15(23-2)16(11)24-17(13)20/h3-9,20H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJSTOBHLLCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with 8-methoxy-2H-chromene-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and imino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of chromene compounds, including N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, exhibit significant antimicrobial properties. A study highlighted that certain chromene derivatives demonstrated effectiveness against various fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antifungal agents, indicating their potential as alternative treatments .

Anticancer Properties

The anticancer potential of chromene derivatives has been well-documented. This compound has shown promise in inhibiting cancer cell proliferation. Specific studies have demonstrated that analogs with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting a mechanism involving the modulation of key signaling pathways .

Anti-inflammatory Effects

Compounds based on the chromene structure have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity positions them as potential candidates for treating inflammatory diseases .

Case Study 1: Antifungal Activity

A recent study synthesized various Mannich bases derived from chromene and tested their antifungal activity against Aspergillus species. Among the synthesized compounds, those containing chlorine substitutions exhibited enhanced antifungal properties with MIC values significantly lower than those of conventional antifungals like ketoconazole .

Case Study 2: Anticancer Evaluation

In another investigation, derivatives similar to this compound were screened against several cancer cell lines. The results indicated that specific modifications to the chromene structure could lead to increased cytotoxicity against breast and colon cancer cells, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and related derivatives:

Key Comparative Insights

- Core Structure: The target compound and ’s derivative share a 2-iminochromene core, which contrasts with the 2-oxochromene in ’s compound. The phthalimide in has a distinct bicyclic structure, prioritizing applications in polymer synthesis rather than bioactivity .

Substituent Effects :

- The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 2-chlorophenyl group in , which may alter membrane permeability or receptor binding .

- The 4-acetamidophenyl group in ’s compound increases polarity due to the acetamido (-NHCOCH3) substituent, likely improving aqueous solubility relative to the chloro-methylphenyl group in the target compound .

Synthetic Routes :

- ’s derivative was synthesized using 2-hydroxy-3-methoxybenzaldehyde, a method likely applicable to the target compound with substitution of 3-chloro-4-methylaniline for 2-chloroaniline .

- Phthalimides () are typically synthesized via condensation of phthalic anhydride with amines, a route unrelated to chromene derivatives .

- Biological and Chemical Implications: The imino group in the target compound and ’s derivative may participate in tautomerism (e.g., keto-enol equilibria), influencing reactivity and stability.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, a compound belonging to the chromene class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.78 g/mol . The structure features a chromene core, which is known for its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromene Core : Starting from appropriate precursors, the chromene structure is established.

- Introduction of Functional Groups : The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

- Finalization : The imino and carboxamide functionalities are added to complete the synthesis.

Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.25 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Neuroprotective Effects

Chromene derivatives have been studied for neuroprotective effects, particularly in the context of neurodegenerative diseases. For instance, compounds similar to this compound have shown inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Inhibitory activities reported include IC50 values ranging from 0.023 to 0.32 µM for MAO-A and 0.019 to 0.73 µM for MAO-B .

The biological activity is attributed to the compound's ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : Acting as an inhibitor for enzymes like MAO.

- Antioxidant Activity : Reducing oxidative stress through metal chelation and ROS control.

Molecular docking studies have suggested that the compound establishes significant interactions with target proteins, enhancing its efficacy .

Case Studies

- Neuroprotection in PC12 Cells : A study demonstrated that similar chromene derivatives reduced PC12 cell death induced by oxidative stress, indicating potential neuroprotective applications .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens, showing promising results in inhibiting biofilm formation and bacterial growth .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Chromene Formation : Condense 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (or its activated ester) with 3-chloro-4-methylaniline using coupling agents like EDCl or DCC in anhydrous DMF or dichloromethane (DCM). Catalytic DMAP or HOBt may enhance reaction efficiency .

Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., acetone/water) yields high-purity crystals .

Key Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of acid to amine).

Q. What standard analytical techniques are used to characterize this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C NMR : Identify proton environments (e.g., methoxy at δ ~3.8 ppm, imino protons at δ ~8-9 ppm) and carbon backbone .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and spatial conformation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Comparative Assay Design : Test the compound in parallel assays (e.g., anti-cancer vs. anti-microbial) under standardized conditions (pH, temperature, cell lines).

- Metabolite Screening : Use LC-MS to identify active metabolites that may influence results .

- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to correlate activity with binding affinity .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to rule out concentration-dependent artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this chromene-carboxamide derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically:

- Replace methoxy (8-position) with ethoxy or halogens.

- Vary the chloro-methylphenyl group (e.g., 3-fluoro-4-methyl) .

- Biological Profiling : Test analogs in target-specific assays (e.g., kinase inhibition, apoptosis induction).

- Computational Modeling : Use Schrödinger Suite or MOE to map electrostatic potentials and hydrophobic pockets, guiding rational design .

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (solvent: acetone/DCM). Collect diffraction data (Cu-Kα radiation, 100 K) .

- Analysis : Refine structures using SHELX; analyze torsion angles (e.g., chromene ring planarity) and hydrogen-bonding networks (e.g., imino-N–H⋯O interactions) .

- Validation : Compare experimental data with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to identify steric or electronic distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.